molecular formula C21H26NO4+ B104466 Xanthoplanine CAS No. 6872-88-4

Xanthoplanine

Cat. No.: B104466
CAS No.: 6872-88-4
M. Wt: 356.4 g/mol
InChI Key: FGUCOPALAZXICJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthoplanine is an isoquinoline alkaloid with the IUPAC name (6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol . This compound is known for its presence in certain plant species and has been studied for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthoplanine typically involves the use of isoquinoline derivatives as starting materials. The synthetic route may include steps such as methylation, cyclization, and oxidation to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of organic solvents to isolate the alkaloid from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires precise control of reaction conditions and the use of efficient catalysts to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Xanthoplanine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Magnoflorine: Another isoquinoline alkaloid with similar biological activities.

    Skimmianine: Known for its antimicrobial and anti-inflammatory properties.

    Dictamine: Exhibits various pharmacological effects, including anti-inflammatory and anticancer activities.

Uniqueness of Xanthoplanine

This compound is unique due to its specific molecular structure, which allows it to interact with nicotinic acetylcholine receptors in a distinct manner. This specificity makes it a valuable compound for research in neuropharmacology and the development of targeted therapies.

Properties

IUPAC Name

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCOPALAZXICJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoplanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6872-88-4
Record name Xanthoplanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 - 209 °C
Record name Xanthoplanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthoplanine
Reactant of Route 2
Reactant of Route 2
Xanthoplanine
Reactant of Route 3
Reactant of Route 3
Xanthoplanine
Reactant of Route 4
Xanthoplanine
Reactant of Route 5
Xanthoplanine
Reactant of Route 6
Xanthoplanine
Customer
Q & A

Q1: What plant sources are known to contain Xanthoplanine?

A1: this compound has been isolated from the stems of Litsea cubeba [] and Xanthoxylum planispium []. Additionally, (+)(1R,1aR)-1a-hydroxymagnocurarine, a related compound, was isolated from Cryptocarya konishii [].

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of this compound. Further investigation into comprehensive chemical databases or original research articles focusing on the compound's isolation and characterization would be necessary to obtain this information.

Q3: Are there any studies exploring the potential of this compound as a therapeutic agent?

A4: While the research excerpts mention that other alkaloids from Litsea cubeba, like N-Methylcoclaurine, Coclaurine, and Laurotetanine, show inhibitory activity against the SARS-CoV-2 protease enzyme 6LU7 in silico [, ], there is no mention of similar studies conducted with this compound. Further research is needed to investigate its potential antiviral properties.

Q4: What analytical techniques are typically used to identify and characterize this compound?

A5: The provided research indicates the use of techniques like centrifugal partition chromatography, Sephadex LH-20 column chromatography, and ion-pair reversed-phase liquid chromatography for the isolation of this compound and related quaternary alkaloids []. Structural elucidation likely involved spectral analysis, but specific techniques used are not detailed within the provided excerpts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.